molecular formula C41H55N7O9 B1666864 Tyr-pro-phe-pro-gly-pro-ile CAS No. 72122-62-4

Tyr-pro-phe-pro-gly-pro-ile

Cat. No. B1666864
CAS RN: 72122-62-4
M. Wt: 789.9 g/mol
InChI Key: RKYJTDSQXOMDAD-JKXTZXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tyr-pro-phe-pro-gly-pro-ile” is a peptide composed of seven amino acids: Tyrosine (Tyr), Proline (Pro), Phenylalanine (Phe), Proline (Pro), Glycine (Gly), Proline (Pro), and Isoleucine (Ile) . The molecular formula of this peptide is C41H55N7O9 .


Molecular Structure Analysis

The molecular structure of “Tyr-pro-phe-pro-gly-pro-ile” includes a total of 116 bonds, with 61 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 3 five-membered rings, 2 six-membered rings, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 3 tertiary amides (aliphatic), and 1 primary amine (aliphatic) .

Scientific Research Applications

  • Fish Processing Waste Utilization

    • Field : Food and Bioprocess Technology
    • Application : Fish waste, including viscera, head, skin, bone, frames, and scales, are used to produce protein hydrolysates and bioactive peptides . These peptides exhibit strong antihypertensive, antioxidative, and anticancer activities .
    • Method : The production of these peptides involves enzymatic hydrolysis after enzyme screening and optimization . The purification of bioactive peptides is carried out using ultra- and gel filtration as well as the RP-HPLC method .
    • Results : Peptides with low molecular weight and short amino acid sequences are more potent as bioactive peptides .
  • Anticancer Drug Development

    • Field : Molecular Biology of Cancer
    • Application : Short cyclic peptides containing similar sequences have shown potential as safe and effective anticancer drug leads . They have been investigated for their influence on patient-derived melanoma cells .
    • Method : The peptides are synthesized and their influence on melanoma cells is studied . The spatial structure of these peptides containing synthetic amino acids has also been explored .
    • Results : Cyclic peptides such as cyclo (Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo (Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells, respectively .

properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJTDSQXOMDAD-JKXTZXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H55N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992846
Record name N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-pro-phe-pro-gly-pro-ile

CAS RN

72122-62-4
Record name beta-Casomorphin 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072122624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
HS Lee, KJ Lee - Peptides, 2000 - Elsevier
… Two related analogues, Tyr-Pro-Phe-Pro-Gly-Pro-Ile and Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile, … and the Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile did not inhibit cathepsin B up to the concentration of …
Number of citations: 42 www.sciencedirect.com
I Shinoda, M Tada, H Okai, S Fukui - Agricultural and Biological …, 1986 - jstage.jst.go.jp
The bitter components of cheese are hydrophobic peptides which are produced during the process of enzymatic digestion, and someof the isolated bitter peptides are derived from the …
Number of citations: 27 www.jstage.jst.go.jp
KJ Chang, A Lillian, E Hazum, P Cuatrecasas… - Science, 1981 - science.org
The synthetic peptide NH 2 -Tyr-Pro-Phe-Pro-CONH2 (morphiceptin), which is the amide of a fragment of the milk protein β-casein, has morphinelike activities and is highly specific for …
Number of citations: 458 www.science.org
S Fukudome, M Yoshikawa - researchgate.net
… 1) is quite different from any of the reported exogenous opioid peptides (ß-casomorphin 7, Tyr-Pro-Phe-Pro-Gly-Pro-Ile [5]; hemorphin, Tyr-Pro-Trp-Thr-Gln [6]; cytochrophin, Tyr-Pro-Phe…
Number of citations: 0 www.researchgate.net
A Henschen, F Lottspeich, V Brantl… - … -seyler's Zeitschrift fur …, 1979 - europepmc.org
… It was shown to contain a pure heptapeptide with the sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile. The identity between the opioid principle and the peptide was proven by the fact that …
Number of citations: 289 europepmc.org
NGJ Delaet, PMF Verheyden, D Tourwe… - Biopolymers …, 1992 - Wiley Online Library
In order to prevent enzymatic degradation of β‐casomorphin‐5 (1) and morphiceptin, reduced peptide bonds were incorporated at the 2–3 and 3–4 bonds, respectively. The analogues …
Number of citations: 17 onlinelibrary.wiley.com
V Brantl, H Teschemacher, J Bläsig, A Henschen… - Life Sciences, 1981 - Elsevier
β-Casomorphin-7 (H-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-OH) and its analogues: β-casomorphin-6, (-5) and (-4) (derived by sequential removal of respectively one, two or three amino acid …
Number of citations: 315 www.sciencedirect.com
I Shinoda, M Tada, H Okai, S Fukui - Agricultural and Biological …, 1986 - jlc.jst.go.jp
The bitter components of cheese are hydrophobia peptides which are produced during the process of enzymatic digestion, and some of the isolated bitter peptides are derived from the …
Number of citations: 8 jlc.jst.go.jp
A Pihlanto-Leppälä, P Antila, P Mäntsälä… - International Dairy …, 1994 - Elsevier
… Proteolysis ~[" fl-casein with pepsin and tO'psin produced fragment Va~Tyr-Pro-Phe Pro Gly Pro-Ile Pro-Asn (fl-CN .[59-68), which contains the opioid fragment Tvr Pro Phe---Pro-Gh'-…
Number of citations: 56 www.sciencedirect.com
S Kohl, M Behrens, A Dunkel, T Hofmann… - Journal of agricultural …, 2013 - ACS Publications
… and Hofmann identified the casein-derived decapeptide Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser and the undecapeptide Leu-Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn as the most …
Number of citations: 98 pubs.acs.org

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